(1H-Imidazo[4,5-b]pyridin-6-yl)methanamine
Description
Structure
3D Structure
Properties
CAS No. |
267876-24-4 |
|---|---|
Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
1H-imidazo[4,5-b]pyridin-6-ylmethanamine |
InChI |
InChI=1S/C7H8N4/c8-2-5-1-6-7(9-3-5)11-4-10-6/h1,3-4H,2,8H2,(H,9,10,11) |
InChI Key |
MEWAEQZMKCHYPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC=N2)CN |
Origin of Product |
United States |
Synthetic Methodologies for 1h Imidazo 4,5 B Pyridin 6 Yl Methanamine and Its Derivatives
Strategies for Constructing the 1H-Imidazo[4,5-b]pyridine Ring System
Cyclocondensation Reactions from Diaminopyridines
One of the most traditional and widely employed methods for constructing the imidazo[4,5-b]pyridine scaffold is the cyclocondensation of 2,3-diaminopyridine (B105623) with various carbonyl compounds. google.comresearchgate.net This approach involves the reaction of the vicinal diamine with either an aldehyde or a carboxylic acid (or its equivalent) to form the imidazole (B134444) ring.
When aldehydes are used, the reaction typically proceeds under oxidative conditions. For instance, reacting 2,3-diaminopyridine with substituted aryl aldehydes can yield 2-substituted-1H-imidazo[4,5-b]pyridine derivatives. google.com An environmentally benign version of this reaction has been developed using water as a solvent under thermal conditions, proceeding via an air oxidative cyclocondensation in excellent yields (83%–87%). google.com
Alternatively, carboxylic acids or their derivatives (like orthoesters) can be condensed with 2,3-diaminopyridine, often in the presence of a dehydrating agent such as polyphosphoric acid (PPA) at elevated temperatures, to afford the corresponding 2-substituted imidazo[4,5-b]pyridines. google.com
A summary of representative cyclocondensation reactions is presented below:
| Starting Materials | Reagent | Conditions | Product | Yield | Reference |
| 2,3-Diaminopyridine | Substituted Aryl Aldehydes | Water, Thermal | 2-Aryl-1H-imidazo[4,5-b]pyridine | 83-87% | google.com |
| 2,3-Diaminopyridine | Carboxylic Acid | Polyphosphoric Acid (PPA) | 2-Substituted-1H-imidazo[4,5-b]pyridine | ~75% | google.com |
| 5,6-Diaminopyridines | Aryl Aldehydes | Oxidative Cyclization | Imidazo[4,5-b]pyridine System | - | researchgate.net |
Reductive Cyclization Approaches from Nitro-Aminopyridines
Reductive cyclization offers an alternative pathway, starting from more readily available nitro-aminopyridines. This strategy involves the reduction of a nitro group to an amine, which then undergoes in-situ cyclization with a suitable partner. A common precursor for this approach is 2-nitro-3-aminopyridine.
In one such method, 2-nitro-3-aminopyridine is treated with ketones in the presence of a reducing agent like stannous chloride dihydrate (SnCl₂·2H₂O) and formic acid. The reaction is believed to proceed through the formylation of the amino group, followed by the reduction of the nitro group and subsequent cyclization to form the imidazo[4,5-b]pyridine scaffold. google.com This one-pot procedure is efficient for creating bicyclic 2H-imidazoles from various aromatic and heteroaromatic 2-nitroamines. researchgate.net
The key steps in this process are:
Nitro Group Reduction : The nitro group is reduced to an amino group.
Cyclization : The newly formed diamine undergoes intramolecular cyclization.
Catalysts such as iron powder with ammonium (B1175870) chloride in formic acid have also proven effective for this transformation, demonstrating compatibility with a range of functional groups. researchgate.net
Tandem Reactions for Scaffold Formation
Modern synthetic chemistry often favors tandem or domino reactions, which allow for the construction of complex molecules in a single pot by combining multiple bond-forming events. The imidazo[4,5-b]pyridine skeleton can be efficiently assembled using such strategies.
One notable example is a palladium-catalyzed tandem reaction starting from 2-chloro-3-nitropyridine (B167233). This sequence involves a Suzuki cross-coupling reaction followed by an intramolecular cyclization to build the core structure. mdpi.com Another powerful method is the palladium-catalyzed amidation of 2-chloro-3-amino-pyridines with primary amides, which, after in-situ cyclization and dehydration, yields the desired imidazo[4,5-b]pyridine products in a single vessel. beilstein-journals.org This approach provides rapid access to variously substituted products. beilstein-journals.org
Solid-Phase Synthesis Techniques for Imidazo[4,5-b]pyridines
Solid-phase synthesis is a powerful tool for combinatorial chemistry and the generation of compound libraries. An efficient solid-phase method for the synthesis of trisubstituted imidazo[4,5-b]pyridines has been developed, starting from 2,4-dichloro-3-nitropyridine. mdpi.com
The general synthetic sequence on the solid support is as follows:
Attachment to Resin : The key building block, 2,4-dichloro-3-nitropyridine, is reacted with a polymer-supported amine (e.g., Rink amide resin). google.com
Substitution : The second chlorine atom is displaced by reacting with a primary amine in the solution phase. google.com
Nitro Group Reduction : The nitro group is reduced to an amine, typically using a reducing agent like SnCl₂·2H₂O. google.com
Cyclization and Cleavage : The imidazole ring is formed by reacting the resulting polymer-bound diamine with an aldehyde, followed by cleavage from the resin to release the final trisubstituted imidazo[4,5-b]pyridine product. google.com
This methodology allows for the systematic variation of substituents at different positions of the imidazo[4,5-b]pyridine core by using diverse sets of amines and aldehydes in the synthetic sequence. google.commdpi.com
Introduction of the Methanamine Moiety at Specific Positions (e.g., C6)
Once the imidazo[4,5-b]pyridine core is constructed, the next critical step is the introduction of the methanamine (-CH₂NH₂) group at the C6 position. Direct introduction of this moiety is often challenging. A more common and reliable strategy involves a two-step process: installation of a precursor functional group, such as a nitrile (-CN), followed by its chemical reduction.
This process typically begins with a 6-halo-imidazo[4,5-b]pyridine intermediate, such as 6-bromo-1H-imidazo[4,5-b]pyridine, which can be synthesized via the cyclocondensation of the corresponding 5-bromo-2,3-diaminopyridine. nih.gov The halogen at C6 serves as a versatile handle for introducing the nitrile group via palladium-catalyzed cyanation reactions. Subsequently, the nitrile is reduced to the target aminomethyl group.
Functionalization via Amination Reactions
The final step in the synthesis of (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine is an amination reaction, specifically, the reduction of a 6-cyano precursor. The catalytic reduction of cyanopyridines to aminomethylpyridines is a well-established transformation. google.com
Various catalytic systems can be employed for this reduction:
Catalytic Hydrogenation : This is the most common method, utilizing hydrogen gas and a metal catalyst. While palladium is often used, it can sometimes promote competing dehalogenation reactions if other halogens are present on the ring. google.com Platinum and rhodium catalysts are often effective alternatives when halogen preservation is necessary. google.com The reaction is typically carried out in a solvent like an alcohol (methanol or ethanol) under a hydrogen atmosphere. google.com
A summary of the proposed functionalization pathway is detailed in the table below.
| Step | Precursor | Reagent/Catalyst | Product | Notes |
| 1. Cyanation | 6-Bromo-1H-imidazo[4,5-b]pyridine | Pd catalyst (e.g., Pd(PPh₃)₄) + Cyanide source (e.g., Zn(CN)₂) | 1H-Imidazo[4,5-b]pyridine-6-carbonitrile | Standard cross-coupling reaction to install the nitrile group. |
| 2. Reduction | 1H-Imidazo[4,5-b]pyridine-6-carbonitrile | H₂, Metal Catalyst (e.g., PtO₂, Pd/C, or Raney Ni) | This compound | The choice of catalyst is crucial to avoid side reactions. |
Regioselective Synthesis and Isomer Control for Substituted Imidazo[4,5-b]pyridines
A significant challenge in the synthesis of substituted imidazo[4,5-b]pyridines is controlling regioselectivity. The core structure has two reactive nitrogen atoms in the imidazole ring (N1 and N3), leading to potential isomer formation during substitution reactions like alkylation. researchgate.net
Direct alkylation of an unsubstituted 3H-imidazo[4,5-b]pyridine often results in a mixture of N1 and N3 substituted products, making purification difficult and lowering the yield of the desired isomer. nih.gov To overcome this, strategies have been developed that introduce substituents in a controlled manner. One approach involves starting with a pyridine (B92270) derivative where the key substituent is already in place before the imidazole ring is formed. For instance, using a pre-substituted 2-amino-3-methylaminopyridine for cyclization ensures the methyl group is specifically located at the N1 position. nih.gov
Another powerful strategy involves palladium-catalyzed reactions that couple 2-chloro-3-aminopyridines with primary amides. This method provides regioselective access to N1-substituted products through an in-situ cyclization and dehydration process. chemistrysteps.com The choice of starting materials and reaction conditions is crucial for directing the substitution to the desired position and achieving high isomer purity. Confirmation of the final regioisomeric structures often requires advanced analytical techniques such as 2D-NOESY and HMBC NMR spectroscopy. nih.gov
| Method | Starting Materials | Key Features | Primary Isomeric Outcome |
|---|---|---|---|
| Pre-introduction of Substituent | Substituted 2,3-diaminopyridine + Cyclizing Agent (e.g., Phenylacetic acid) | Ensures specific placement of the substituent before ring formation. | Regiochemically pure N1-substituted products. nih.gov |
| Pd-catalyzed Amide Coupling | 2-chloro-3-amino-pyridines + Primary amides | One-pot coupling and cyclization; addresses challenges of N1 substitution. | Efficient synthesis of N1 and C2 substituted products. chemistrysteps.com |
| Alkylation of 3H-imidazo[4,5-b]pyridine | 3H-imidazo[4,5-b]pyridine + Alkyl halide | Direct but often non-selective. | Mixture of N1 and N3 isomers. nih.gov |
Green Chemistry Approaches in Imidazo[4,5-b]pyridine Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including imidazo[4,5-b]pyridines. These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.
One notable green methodology involves the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions. This method proceeds via an air-oxidative cyclocondensation in a single step, eliminating the need for harsh oxidative reagents and organic solvents, and produces excellent yields. nih.gov Another approach utilizes a tandem reaction sequence starting from 2-chloro-3-nitropyridine in an environmentally benign water-isopropanol (H₂O-IPA) solvent system. This catalyst-free process involves a nucleophilic aromatic substitution (SₙAr) reaction, followed by in-situ nitro group reduction and cyclization, offering a clean and efficient route with a single purification step. researchgate.net
The use of reusable heterogeneous catalysts, such as Al³⁺-exchanged K10 montmorillonite (B579905) clay, also represents a significant green advancement. This catalyst facilitates the efficient intramolecular cyclization to form imidazopyridine derivatives in excellent yields and can be recovered and reused multiple times with only a slight decrease in activity. nih.gov
| Green Approach | Key Reagents/Conditions | Advantages | Yield |
|---|---|---|---|
| Aqueous Air-Oxidative Cyclocondensation | 2,3-diaminopyridine, aryl aldehydes, water, heat | Avoids organic solvents and harsh oxidants; one-pot reaction. nih.gov | 83-87% |
| Catalyst-Free Tandem Reaction in H₂O-IPA | 2-chloro-3-nitropyridine, primary amines, aldehydes | Environmentally benign solvent, catalyst-free, single purification. researchgate.net | Good to excellent |
| Reusable Heterogeneous Catalysis | Al³⁺-K10 montmorillonite clay | Environmentally benign, cost-effective, reusable catalyst, mild conditions. nih.gov | 80-93% |
Microwave-Assisted Synthetic Methods for Imidazo[4,5-b]pyridine Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. This technology has been successfully applied to the synthesis of imidazo[4,5-b]pyridine and its derivatives.
For instance, the C-2 direct alkenylation of the 3H-imidazo[4,5-b]pyridine core has been achieved using a microwave-assisted Pd/Cu co-catalyzed reaction. Under microwave irradiation at 120 °C, the reaction with β-bromostyrenes completes in just 30 minutes, providing moderate to good yields. One-pot syntheses of imidazopyridines have also been developed using microwave assistance, such as the condensation reaction between pyridine, substituted bromoacetophenones, and ammonium acetate, which proceeds efficiently to give the final products.
The application of microwave heating is particularly beneficial in multicomponent reactions, enabling the rapid assembly of complex molecules from simple starting materials in a single step. These methods align with the principles of green chemistry by reducing energy consumption and reaction times. organic-chemistry.org
| Reaction Type | Key Reagents/Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| C-2 Direct Alkenylation | 3H-imidazo[4,5-b]pyridine, β-bromostyrenes, Pd(OAc)₂, CuI, 120 °C, MW | 30 min | Moderate to Good | nih.gov |
| One-Pot Condensation | Pyridine, bromoacetophenones, CH₃COONH₄, MW | Not specified | Good | |
| Multicomponent Synthesis of Imidazole Derivatives | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, NH₄OAc, p-TSA, MW | Not specified | 46-80% | organic-chemistry.org |
Catalytic Approaches in Imidazo[4,5-b]pyridine Synthesis (e.g., Pd/Cu Co-catalysis, Phase Transfer Catalysis)
Catalysis is fundamental to the modern synthesis of imidazo[4,5-b]pyridines, enabling efficient and selective bond formations that would otherwise be difficult. Transition metal catalysts, particularly palladium and copper, play a crucial role.
Palladium/Copper Co-catalysis: The combination of palladium and copper catalysts is effective for various cross-coupling reactions. For example, Pd/Cu co-catalysis has been used for the direct alkenylation at the C-2 position of the imidazo[4,5-b]pyridine ring. nih.gov Furthermore, a tandem Pd/Cu-catalyzed decarboxylative cross-coupling pathway has been developed for constructing complex fused heterocyclic systems. Copper catalysts are also used independently for N-arylation reactions, while palladium catalysts are employed for subsequent amidation/cyclization steps to build the imidazo[4,5-c]pyridine core, a close isomer of the target scaffold.
Phase Transfer Catalysis (PTC): Phase transfer catalysis is a valuable technique for reactions involving reagents in immiscible phases. It has been successfully used for the N-alkylation of 6-bromo-2-aryl-3H-imidazo[4,5-b]pyridines. Using tetra-n-butylammonium bromide (TBAB) as the phase transfer catalyst and potassium carbonate as the base, various alkylating agents like allyl bromide and propargyl bromide can be introduced to yield N-substituted products in good yields. libretexts.org
| Catalytic Method | Catalyst System | Reaction Type | Application Example |
|---|---|---|---|
| Pd/Cu Co-catalysis | Pd(OAc)₂ / CuI | C-H Alkenylation | Direct C-2 alkenylation of 3H-imidazo[4,5-b]pyridine. nih.gov |
| Palladium Catalysis | Pd₂(dba)₃ / XPhos ligand | Amide Coupling / Cyclization | Regioselective synthesis of N1-substituted imidazo[4,5-b]pyridines. chemistrysteps.com |
| Copper Catalysis | CuI | N-Arylation | Synthesis of N-aryl-3-amino-4-chloropyridine precursors. |
| Phase Transfer Catalysis (PTC) | Tetra-n-butylammonium bromide (TBAB) / K₂CO₃ | N-Alkylation | Alkylation of 6-bromo-2-aryl-3H-imidazo[4,5-b]pyridines. libretexts.org |
Structure Activity Relationship Sar Studies of 1h Imidazo 4,5 B Pyridin 6 Yl Methanamine Analogues
Influence of Substituent Variations on the Imidazo[4,5-b]pyridine Core
The biological activity of imidazo[4,5-b]pyridine derivatives is highly sensitive to the nature and position of substituents on both the pyridine (B92270) and imidazole (B134444) rings. Modifications can drastically alter potency, selectivity, and pharmacokinetic properties by influencing the molecule's electronic environment, steric profile, and hydrogen-bonding capacity.
Alterations on the pyridine portion of the fused ring system have been shown to be a key determinant of biological activity. The C6 position, in particular, has been identified as a critical site for substitution.
Research has demonstrated that the introduction of a bromine atom at the C6 position markedly enhances the antiproliferative activity of imidazo[4,5-b]pyridine derivatives against various cancer cell lines. mdpi.com For example, in a series of amidino-substituted imidazo[4,5-b]pyridines, the bromo-substituted analogues displayed the most promising inhibitory activity at sub-micromolar concentrations against colon carcinoma (SW620). mdpi.com Specifically, a 6-bromo derivative bearing a 2-imidazolinyl group at the C2-phenyl ring (Compound 14 in the study) showed a potent IC₅₀ value of 0.7 µM against this cell line. mdpi.comnih.govresearchgate.net Another 6-bromo derivative with an unsubstituted amidino group (Compound 10) was even more potent, with an IC₅₀ of 0.4 µM. mdpi.comnih.govresearchgate.net The presence of bromine at this position was also favorable for antiviral activity, with a 6-bromo-2-phenyl derivative (Compound 7) showing selective, albeit moderate, activity against the respiratory syncytial virus (RSV) with an EC₅₀ of 21 μM. mdpi.comnih.gov
| Compound ID | C6-Substituent | C2-Substituent | Biological Activity | Cell Line/Virus | IC₅₀/EC₅₀ (µM) |
| Compound 10 | Bromo | Phenyl with amidino group | Antiproliferative | SW620 (Colon Carcinoma) | 0.4 |
| Compound 14 | Bromo | Phenyl with 2-imidazolinyl group | Antiproliferative | SW620 (Colon Carcinoma) | 0.7 |
| Compound 7 | Bromo | Phenyl | Antiviral | Respiratory Syncytial Virus (RSV) | 21 |
Data sourced from studies on imidazo[4,5-b]pyridine derivatives highlighting the impact of C6-bromination. mdpi.comnih.gov
The C2 position is perhaps the most extensively studied substitution site. SAR studies consistently show that an unsubstituted C2 position is generally unfavorable for activity. researchgate.net Attaching an aryl or heteroaryl group at this position is a common feature of active compounds. The nature of this group and its substituents is critical. For instance, in one study, a pyrimidine (B1678525) group at the C2-position yielded the highest cytotoxic activity, while other pyrimidine analogues were inactive, suggesting a very specific binding requirement. researchgate.net Among various amide substitutions on a C2-phenyl ring, a cyclopropyl (B3062369) amide was found to be the most potent. researchgate.net
Further investigation into C2-substituents revealed that derivatives containing halogen atoms on a C2-phenyl ring possess favorable docking energy and improved membrane permeability. mdpi.com In a series designed as lumazine (B192210) synthase inhibitors, compounds with chloro and nitro substituents on the C2-phenyl ring showed potent antimicrobial activities. nih.gov
| Position | Substituent Type | Observation | Biological Effect |
| N1/N3 | Alkylation (e.g., Methyl) | Can be non-selective, yielding regioisomers. mdpi.com | N1-methylation has been shown to increase bioactivity. mdpi.com |
| C2 | Unsubstituted | Minimal activity. researchgate.net | Generally inactive |
| C2 | Aryl/Heteroaryl (e.g., Phenyl, Pyrimidine) | Activity is highly dependent on the specific ring system. researchgate.net | Often essential for potent activity. |
| C2-Aryl | Halogens (e.g., Chloro) | Favorable docking energy. mdpi.com | Potent antimicrobial activity. nih.gov |
| C2-Aryl | Amides (e.g., Cyclopropyl amide) | Specific amides show high potency. researchgate.net | Enhanced cytotoxic activity. |
Role of the Methanamine Moiety in Ligand-Target Interactions
While the core scaffold dictates the general pharmacophore, specific side chains like the methanamine group are crucial for fine-tuning interactions within the target's binding pocket. Although SAR studies on the exact (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine are not extensively published, research on close analogues, such as (2-(pyridin-4-yl)-1H-imidazo[4,5-b]pyridin-7-yl)methanamine, provides valuable insights. researchgate.net The aminomethyl group (-CH₂NH₂) serves as a versatile hydrogen bond donor and can be protonated under physiological conditions, allowing for ionic interactions.
In broader studies, the introduction of amino side chains onto the imidazo[4,5-b]pyridine core has been shown to significantly influence biological outcomes, particularly antiproliferative activity. irb.hr These amino groups can facilitate interactions with biological macromolecules like DNA and RNA. The positive charge of protonated amines can engage with the negatively charged phosphate (B84403) backbone of nucleic acids, while the amine protons can form specific hydrogen bonds with base pairs or sugar moieties. irb.hr This suggests that the methanamine moiety likely plays a key role in anchoring the ligand to its target, contributing to binding affinity and specificity through directed electrostatic and hydrogen-bonding interactions.
Conformational Analysis and its Impact on Biological Profiles
The three-dimensional conformation of a molecule is paramount to its ability to bind to a biological target. Conformational analysis of imidazo[4,5-b]pyridine analogues, using techniques like X-ray crystallography and computational methods such as Density Functional Theory (DFT), has provided detailed pictures of their structures. nih.govuctm.edu These studies reveal critical information about bond angles, planarity, and the spatial orientation of substituents, which collectively define the molecule's shape and accessibility for target binding.
DFT optimizations have been used to determine the most stable tautomeric forms and geometries of the imidazo[4,5-b]pyridine ring system. nih.gov Molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), directly link the 3D conformation to biological activity. nih.gov These models generate 3D contour maps that highlight regions where steric bulk or specific electrostatic properties (positive or negative) are favorable or unfavorable for activity, thereby guiding the design of more potent analogues. nih.gov For example, such models have been used to identify the key structural requirements for imidazo[4,5-b]pyridine derivatives to act as Aurora A kinase inhibitors. nih.gov
Hirshfeld surface analysis further elucidates the intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the crystal structure and are indicative of the types of interactions the molecule can form within a protein's active site. uctm.edu
Correlation of Physicochemical Parameters with Biological Activity
The biological activity of imidazo[4,5-b]pyridine analogues is strongly correlated with their physicochemical properties. Parameters such as lipophilicity (logP), electronic effects, and molecular size play a crucial role in pharmacokinetics and pharmacodynamics.
Lipophilicity is a key factor, as it governs the ability of a compound to permeate cell membranes and reach its intracellular target. researchgate.net A clear correlation between lipophilicity and drug disposition processes has been observed for this class of compounds. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies have been successfully employed to predict the antibacterial activity of these derivatives, demonstrating a mathematical link between chemical structure and biological function. researchgate.net
Computational studies have also been used to calculate electronic parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap (Δε) is an indicator of molecular reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity and can be correlated with the molecule's ability to participate in charge-transfer interactions with its biological target. nih.gov Furthermore, molecular electrostatic potential maps are calculated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for hydrogen bonding and other electrostatic interactions that are critical for binding affinity. nih.gov
Mechanistic Investigations of Biological Activities of Imidazo 4,5 B Pyridine Derivatives
Interactions with Nucleic Acids (DNA/RNA) as Potential Cellular Targets
Certain derivatives of imidazo[4,5-b]pyridine have been identified as having nucleic acids as potential cellular targets. Research into novel tetracyclic imidazo[4,5-b]pyridine derivatives has shown that these compounds can interact with both DNA and RNA. nih.gov The binding affinities for these interactions are moderate to high, with reported logK_s values ranging from 5 to 7. nih.govresearchgate.net
Enzyme Inhibition Mechanisms
Imidazo[4,5-b]pyridine derivatives have been extensively studied as inhibitors of various enzymes, demonstrating diverse mechanisms of action across different enzyme families.
Novel imidazo[4,5-b]pyridines have been discovered as potent and selective inhibitors of Phosphodiesterase 10A (PDE10A). nih.govnih.gov PDE enzymes are crucial regulators of intracellular signaling pathways involving cyclic adenosine (B11128) 3'-5'-monophosphate (cAMP) and cyclic guanosine (B1672433) 3'-5'-monophosphate (cGMP). nih.gov The development of imidazo[4,5-b]pyridine inhibitors began as an effort to improve the oral bioavailability of earlier ketobenzimidazole-based inhibitors. nih.govacs.org This new scaffold retained nanomolar PDE10A activity while eliminating a metabolically liable morpholine (B109124) group. nih.govacs.orgresearchgate.net
Structure-activity relationship (SAR) studies revealed that both a methoxy (B1213986) substituent and the integrity of the imidazole (B134444) ring on the core structure are critical for high binding affinity. nih.gov X-ray cocrystal structures of these inhibitors bound to human PDE10A have elucidated key bonding interactions, showing that a central phenyl ring acts as a scaffold, positioning the imidazo[4,5-b]pyridine and other ring systems to make crucial hydrogen bonds with the enzyme. nih.gov Several potent derivatives were identified with PDE10A IC50 values in the low nanomolar range. nih.govacs.orgresearchgate.net
Table 1: PDE10A Inhibitory Activity of Select Imidazo[4,5-b]pyridine Derivatives
| Compound | PDE10A IC50 (nM) |
|---|---|
| 4 | 0.8 - 6.7 |
| 7 | 0.8 - 6.7 |
| 12b | 0.8 - 6.7 |
| 24a | 0.8 - 6.7 |
| 24b | 0.8 - 6.7 |
Data sourced from multiple studies indicating a range of potent activity for these compounds. nih.govacs.orgresearchgate.net
The imidazo[4,5-b]pyridine scaffold has proven to be a versatile template for designing potent inhibitors of various protein kinases, which are key regulators of cellular processes. rjraap.comnih.gov
Aurora Kinases and FLT3: Optimization of an imidazo[4,5-b]pyridine series of Aurora kinase inhibitors led to the identification of compounds with dual activity against both Aurora kinases and FMS-like tyrosine kinase 3 (FLT3). nih.govacs.org One notable compound, 27e (6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine), demonstrated potent inhibition of Aurora-A, Aurora-B, and wild-type FLT3, as well as clinically relevant FLT3 mutants like FLT3-ITD. nih.govacs.orguq.edu.au FLT3 is a receptor tyrosine kinase, and its activating mutations are common in acute myeloid leukemia (AML). nih.gov The dual inhibition of both FLT3 and Aurora kinases is a promising strategy for overcoming resistance and improving therapeutic outcomes in diseases like AML. nih.govacs.org
Table 2: Kinase Inhibition Profile of Compound 27e
| Kinase Target | K_d (nM) |
|---|---|
| Aurora-A | 7.5 |
| Aurora-B | 48 |
| FLT3 (wild-type) | 6.2 |
| FLT3-ITD | 38 |
| FLT3(D835Y) | 14 |
Data from optimization studies of imidazo[4,5-b]pyridine-based kinase inhibitors. nih.govacs.orguq.edu.au
Other imidazo[4,5-b]pyridine derivatives have also shown submicromolar inhibitory activities against FLT3-ITD and FLT3-D835Y mutants, further establishing an FLT3-dependent mechanism of action for this class of compounds. acs.orgsemanticscholar.org
PI3Kα: Derivatives of the related imidazo[1,2-a]pyridine (B132010) scaffold have been successfully designed as potent inhibitors of Phosphatidylinositol-3-kinase alpha (PI3Kα). nih.govmdpi.com The PI3K pathway is frequently overactivated in various cancers. nih.gov Systematic SAR studies focusing on substitutions at the 2, 6, and 8-positions of the imidazo[1,2-a]pyridine core led to the identification of compound 35, which exhibits an IC50 of 150 nM against PI3Kα. nih.gov Another series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives yielded compound 13k, a highly potent PI3Kα inhibitor with an IC50 value of 1.94 nM. mdpi.com
Glucosamine-6-phosphate (GlcN-6-P) synthase is an enzyme involved in the synthesis of the fungal cell wall, making it a potential target for antimicrobial agents. mdpi.comnih.gov Certain imidazo[4,5-c]pyridine derivatives have been investigated as potential inhibitors of this enzyme. mdpi.comnih.gov These compounds are designed to interfere with the synthesis of UDP-GlcNAc, a crucial component for cell wall integrity in fungi. mdpi.comnih.gov This line of research highlights the potential of the broader imidazopyridine family as a source of novel antifungal compounds.
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme in the synthesis of the mycobacterial cell wall component arabinogalactan, making it a key target for antitubercular drugs. A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were designed and synthesized as potential DprE1 inhibitors. nih.govnih.gov The inclusion of a 4-nitrophenoxy group was purposeful, as nitro-containing compounds have been shown to bind to a critical cysteine residue (Cys387) in the DprE1 active site, potentially leading to irreversible enzyme inactivation. nih.govsci-hub.st Several compounds from this series demonstrated potent in vitro activity against Mycobacterium tuberculosis (H37Rv strain), with minimum inhibitory concentration (MIC) values in the sub-micromolar range. nih.govnih.govresearchgate.net
Table 3: Antitubercular Activity of Select 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine Derivatives
| Compound | MIC (μmol/L) |
|---|---|
| 5c | 0.6 |
| 5g | 0.5 |
| 5i | 0.8 |
| 5u | 0.7 |
Data from in vitro screening against M. tuberculosis H37Rv. nih.govnih.govresearchgate.net
Computational docking studies support these findings, showing promising interactions between these compounds and the DprE1 enzyme, suggesting they may act as effective inhibitors. nih.gov
Modulation of Receptor Systems (e.g., GABAA receptors, neurotransmitter systems)
The therapeutic potential of imidazopyridines was first recognized through their activity as positive allosteric modulators of the GABA_A receptor. nih.gov GABA_A receptors are the major inhibitory neurotransmitter receptors in the central nervous system. researchgate.net The structural similarity of the imidazo[4,5-b]pyridine core to purines has made it a scaffold of interest for agents targeting the central nervous system. nih.gov While much of the marketed development has focused on other isomers like imidazo[1,2-a]pyridines (e.g., Zolpidem), the foundational discovery of GABA_A receptor modulation has paved the way for investigating imidazo[4,5-b]pyridine derivatives for their effects on various neurotransmitter systems. nih.govmdpi.com Research has also explored tricyclic imidazo[4,5-b]pyridin-2-ones as antagonists for the human corticotropin-releasing factor receptor (CRF(1)), indicating the scaffold's utility in modulating other critical receptor systems involved in stress and neuropsychiatric conditions. nih.gov
Induction of Cellular Apoptosis and Cell Cycle Modulation
There is currently no available scientific literature that specifically investigates the induction of cellular apoptosis or the modulation of the cell cycle by (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine. While the broader class of imidazo[4,5-b]pyridine derivatives has been a subject of research for potential anticancer properties, which often involve these mechanisms, studies focusing on the C-6 methanamine derivative are not present in the reviewed literature. nih.govnih.gov
Anti-inflammatory Pathways Modulation (e.g., cytokine production)
Specific studies detailing the modulation of anti-inflammatory pathways, such as the production of cytokines, by this compound have not been identified in the current body of scientific research. Although some imidazo[4,5-b]pyridine derivatives have been explored for their anti-inflammatory potential, this specific compound has not been a subject of such investigations. nih.gov
Antimicrobial Action Mechanisms (e.g., interaction with bacterial DNA, essential enzymes)
There is a lack of research into the specific antimicrobial action mechanisms of this compound. While the imidazo[4,5-b]pyridine scaffold is of interest in the development of antimicrobial agents, detailed mechanistic studies on its interaction with bacterial DNA or essential enzymes for this particular derivative are not available. nih.govresearchgate.net
Interaction with Purine (B94841) Metabolism Pathways and Bioisosterism with Purines
The structural similarity of the imidazo[4,5-b]pyridine core to purines suggests a potential for interaction with purine metabolism pathways, a concept known as bioisosterism. nih.govnih.govnih.gov However, there are no specific studies available that investigate the interaction of this compound with these pathways or explore its potential as a purine bioisostere.
Computational and Theoretical Chemistry Studies of Imidazo 4,5 B Pyridines
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and behavior of molecules. For the imidazo[4,5-b]pyridine system, these calculations elucidate properties that govern its chemical reactivity and potential as a pharmacological agent.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to the imidazo[4,5-b]pyridine core to predict molecular geometry, analyze electronic properties, and understand global and local reactivities. mdpi.comresearch-nexus.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to optimize the molecular structures of these derivatives. research-nexus.netuctm.edu This approach provides detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the three-dimensional arrangement of the atoms.
Furthermore, DFT is used to explore the electronic structures and thermodynamic stabilities of imidazo[4,5-b]pyridine derivatives and their complexes. mdpi.com These theoretical calculations are instrumental in explaining the underlying reasons for the outcomes of chemical reactions, such as N-alkylation, and for characterizing the synthesized compounds. nih.govjmaterenvironsci.com
| Reaction Mechanisms | Elucidation of the factors that control chemical reactions like alkylation. | nih.gov |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.com A small energy gap signifies high chemical reactivity and low kinetic stability, as it implies that only a small amount of energy is required for an electronic transition. irjweb.comnih.gov
Table 2: Frontier Orbital Energies and Related Properties
| Parameter | Definition | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Related to the molecule's ability to donate an electron. irjweb.com |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the molecule's ability to accept an electron. irjweb.com |
| ΔE (Energy Gap) | ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and charge transfer potential. nih.govirjweb.com |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of varying electron density, typically color-coded so that electron-rich areas (negative potential, susceptible to electrophilic attack) are shown in red, and electron-deficient areas (positive potential, susceptible to nucleophilic attack) are shown in blue. researchgate.net
For imidazo[4,5-b]pyridine derivatives, MEP analysis helps identify the most reactive sites. nih.gov For example, the nitrogen atoms of the imidazole (B134444) and pyridine (B92270) rings are often identified as electron-rich regions, making them likely sites for protonation and coordination with metal ions. mdpi.com This information is crucial for understanding intermolecular interactions and designing molecules with specific binding properties. uctm.edunih.gov
Molecular Docking Studies for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.gov This method is extensively used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.
For derivatives of the imidazo[4,5-b]pyridine scaffold, molecular docking studies are performed to predict their binding affinity and mode of interaction with various biological targets, such as protein kinases or DNA. irb.hrnih.gov These studies can reveal crucial interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of an enzyme. nih.govnih.gov For example, docking studies have helped to confirm that certain imidazo[4,5-b]pyridine analogs adopt numerous important interactions with the active site of enzymes like dihydrofolate reductase (DHFR). nih.gov The results from these in-silico screenings help rationalize the observed biological activities and guide the synthesis of more potent compounds. researchgate.netchemmethod.com
Molecular Dynamics Simulations of Compound-Biomolecular Interactions
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations calculate the motion of atoms in the system, providing insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. researchgate.net
In the context of imidazo[4,5-b]pyridines, MD simulations have been used to study their interactions with biomolecules like DNA. irb.hr For instance, simulations can show how a ligand settles into the minor groove of a DNA helix and remains stable throughout the simulation period. irb.hr These studies are also applied to understand other phenomena, such as the adsorption behavior of these compounds on metal surfaces in corrosion inhibition studies. researchgate.net By simulating the system under conditions that mimic a laboratory experiment, MD provides a deeper understanding of the interaction mechanisms at an atomic level. researchgate.net
Tautomeric Equilibria Analysis and Protonation State Predictions
The imidazo[4,5-b]pyridine ring system can exist in different tautomeric forms and protonation states, which can significantly influence its chemical and biological properties. irb.hrresearchgate.net Computational chemistry, particularly DFT, is a powerful tool for analyzing these equilibria.
Studies have shown that protonation can alter the electronic structure and chemical reactivity of these compounds. researchgate.net DFT calculations can predict the most likely sites of protonation by comparing the Gibbs free energies of the different possible protonated forms. For the imidazo[4,5-b]pyridine core, theoretical calculations often support the higher basicity of the imidazole nitrogen atom, making it the primary binding site for protons and metal cations. mdpi.com An excellent agreement between experimentally measured and computationally determined pKa values confirms that these systems are typically monoprotonated cations at neutral pH. irb.hr Understanding the predominant tautomeric and protonation states is essential for interpreting spectroscopic data and predicting how the molecule will interact in a biological environment.
In silico Prediction of Molecular Interactions with Biological Targets
Computational, or in silico, methods have become indispensable tools in modern drug discovery and development. These techniques allow for the prediction and analysis of molecular interactions between small molecules, such as (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine, and their biological targets at an atomic level. Such studies provide valuable insights into the mechanism of action, binding affinity, and specificity of potential drug candidates, thereby guiding further experimental research. For the imidazo[4,5-b]pyridine scaffold, a range of computational approaches, including molecular docking and quantitative structure-activity relationship (QSAR) studies, have been employed to elucidate their interactions with various biological targets. nih.govnih.govmdpi.com
Molecular docking is a prominent computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. For instance, studies on various derivatives of the imidazo[4,5-b]pyridine core have successfully utilized molecular docking to understand their binding modes with enzymes such as Aurora kinases and lumazine (B192210) synthase. nih.govnih.gov These studies have highlighted the importance of specific substitutions on the imidazo[4,5-b]pyridine ring system in determining the binding affinity and selectivity.
While specific in silico studies on this compound are not extensively documented in publicly available research, the existing body of work on analogous 6-substituted imidazo[4,5-b]pyridine derivatives provides a strong basis for predicting its potential molecular interactions. A notable example is the investigation of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as inhibitors of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme from Mycobacterium tuberculosis. nih.gov In this research, molecular docking simulations were performed to understand the interactions between the ligands and the DprE1 active site. The findings revealed that the 4-nitrophenoxy group at the 6-position plays a crucial role in binding, potentially through interactions with key residues like Cys387. nih.gov
Drawing parallels from such studies, it can be hypothesized that the methanamine group at the 6-position of this compound would also significantly influence its binding to biological targets. The primary amine of the methanamine moiety can act as a hydrogen bond donor, forming crucial interactions with amino acid residues like aspartate, glutamate, or serine in the active site of a target protein. Furthermore, the flexibility of the methylene (B1212753) linker allows the amine group to adopt various conformations to optimize these interactions.
The table below summarizes the types of molecular interactions that can be predicted for this compound based on computational studies of related imidazo[4,5-b]pyridine derivatives.
| Interaction Type | Potential Interacting Group on this compound | Potential Interacting Residues on Biological Target |
| Hydrogen Bonding | Imidazole N-H, Pyridine N, Methanamine -NH2 | Asp, Glu, Ser, Thr, Gln, Asn, His |
| Hydrophobic Interactions | Imidazo[4,5-b]pyridine ring system | Ala, Val, Leu, Ile, Phe, Trp, Pro, Met |
| Aromatic (π-π) Stacking | Imidazo[4,5-b]pyridine ring system | Phe, Tyr, Trp, His |
| Electrostatic Interactions | Protonated Methanamine (-NH3+) | Asp, Glu |
These predicted interactions are foundational for the rational design of more potent and selective inhibitors based on the this compound scaffold. For example, by understanding the specific hydrogen bonding network within a target's active site, modifications to the methanamine side chain could be proposed to enhance binding affinity.
Quantitative Structure-Activity Relationship (QSAR) models for imidazo[4,5-b]pyridine derivatives have also been developed to correlate their structural features with their biological activities. nih.govmdpi.com These models can be used to predict the activity of novel compounds, including this compound, and to identify the key molecular descriptors that govern their potency.
Medicinal Chemistry and Drug Discovery Applications Pre Clinical Focus
Lead Compound Identification and Optimization Strategies
The discovery of new drugs often begins with a "hit" compound, a molecule showing desired biological activity, which is then chemically modified in an optimization process to improve its potency, selectivity, and pharmacokinetic properties, transforming it into a "lead" compound. The imidazo[4,5-b]pyridine core has served as a foundational hit structure in numerous drug discovery campaigns.
A common strategy involves identifying a lead compound and then synthesizing a library of analogues with systematic modifications to probe the structure-activity relationship (SAR). For instance, in the development of Aurora kinase inhibitors, a hit generation and exploration approach led to the discovery of potent compounds based on the imidazo[4,5-b]pyridine scaffold. nih.gov Optimization efforts focused on substitutions at various positions of the bicyclic core. This process led to the identification of a dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and Aurora kinases as a preclinical candidate for acute myeloid leukemia (AML). nih.govnih.gov
Further structural optimization on imidazo[4,5-b]pyridine-based inhibitors of the c-Met kinase, a target in oncology, involved truncating a more complex core structure and incorporating an N-phenyl cyclopropane-1,1-dicarboxamide pharmacophore. nih.gov This strategy successfully yielded novel inhibitors with nanomolar enzyme inhibitory activity and enhanced selectivity for the Met kinase. nih.gov Similarly, the design of new anticancer agents targeting cyclin-dependent kinase 9 (CDK9) utilized the imidazo[4,5-b]pyridine scaffold, with modifications leading to compounds with significant inhibitory potential. nih.gov These optimization campaigns highlight a recurring theme: the imidazo[4,5-b]pyridine core provides a robust platform for the attachment of various functional groups that can be tailored to achieve high-affinity binding to the active site of a specific biological target.
| Target Class | Lead Compound Core | Optimization Strategy | Outcome |
| Aurora/FLT3 Kinases | Imidazo[4,5-b]pyridine | Substitution at positions 6 and 7 | Identification of orally bioavailable dual inhibitors for AML. nih.govnih.gov |
| c-Met Kinase | Imidazo[4,5-b]pyridine | Truncation of a larger scaffold and incorporation of a pharmacophore | Discovery of potent and selective c-Met inhibitors. nih.gov |
| CDK9 | Imidazo[4,5-b]pyridine | Design and synthesis of novel derivatives | Compounds with significant anticancer activity and CDK9 inhibition. nih.gov |
| Antitubercular Agents | 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine | Ligand-based design with various aromatic aldehydes | Potent analogues against Mycobacterium tuberculosis. nih.gov |
Scaffold Hopping and Bioisosteric Replacements in Imidazo[4,5-b]pyridine Research
Scaffold hopping and bioisosteric replacement are cornerstone strategies in modern drug design used to generate novel intellectual property, improve drug-like properties, and overcome synthetic challenges. nih.govresearchgate.net Bioisosterism involves the substitution of atoms or groups with other groups that have similar physical or chemical properties, leading to similar biological activity. researchgate.netresearchgate.net The imidazo[4,5-b]pyridine nucleus itself can be considered a bioisostere of purine (B94841), which allows it to serve as a competitive inhibitor for enzymes that bind adenosine (B11128) triphosphate (ATP), such as kinases. nih.gov
Scaffold hopping is a more dramatic molecular modification where the central core of a molecule is replaced with a chemically different scaffold that maintains a similar three-dimensional arrangement of key binding functional groups. nih.govresearchgate.net This technique is employed to discover compounds in new chemical space that may possess superior properties. researchgate.net In the context of imidazo[4,5-b]pyridine research, a medicinal chemist might start with a known kinase inhibitor containing a different core (e.g., a quinazoline (B50416) or pyrimidine) and "hop" to the imidazo[4,5-b]pyridine scaffold to explore new SAR and potentially improve target selectivity or metabolic stability. This approach allows for the diversification of lead compounds and the creation of novel molecular entities with therapeutic potential. researchgate.net
Pre-clinical Efficacy Studies in Disease Models
Derivatives of the (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine scaffold have demonstrated significant efficacy in a variety of pre-clinical disease models, spanning oncology, infectious diseases, and virology.
In Cancer Cell Lines
The most extensive research has been in the area of oncology. Imidazo[4,5-b]pyridine derivatives have shown potent antiproliferative activity against a wide range of human cancer cell lines.
Acute Myeloid Leukemia (AML): An optimized dual FLT3/Aurora kinase inhibitor strongly inhibited the growth of a FLT3-ITD-positive AML human tumor xenograft (MV4-11) following oral administration. nih.govnih.gov
Breast and Colon Cancer: Novel derivatives have shown significant activity against breast (MCF-7) and colon (HCT116) cancer cell lines, with some compounds exhibiting potent CDK9 inhibitory activity. nih.gov Other studies have confirmed cytotoxic activities against colon cancer cell lines. researchgate.netmdpi.com
Leukemia and Multiple Myeloma: Imidazo[4,5-b]pyridine-carboxamides and carboximidamides were tested for cytotoxic activity against human leukemia cell lines (K562 and HL-60) and human multiple myeloma cell lines (U266 and H929), with several compounds showing notable effects. researchgate.net
| Compound Class | Target(s) | Cancer Model(s) | Reported Activity (IC₅₀/K_d) |
| Imidazo[4,5-b]pyridine derivative (27e) | Aurora-A, Aurora-B, FLT3 | MV4-11 (AML) | K_d = 7.5 nM (Aurora-A), 6.2 nM (FLT3) nih.govnih.gov |
| Imidazo[4,5-b]pyridine derivatives | CDK9 | MCF-7 (Breast), HCT116 (Colon) | IC₅₀ = 0.63-1.32 μM nih.gov |
| 1H-triazolo[4,5-b]pyridines (related scaffold) | CK2α | MCF-7 (Breast), CCRF-CEM (Leukemia) | IC₅₀ = 2.56-3.82 μM researchgate.net |
| Amidino-substituted imidazo[4,5-b]pyridines | Not specified | Colon Carcinoma | IC₅₀ = 0.4-0.7 μM mdpi.com |
In Infectious Disease Models
The therapeutic potential of this scaffold extends beyond cancer.
Tuberculosis: A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were screened for in vitro antitubercular activity against Mycobacterium tuberculosis (H37Rv strain). Four compounds were identified as particularly potent, with MIC values as low as 0.5 μmol/L. nih.gov
Bacterial Infections: Various synthesized analogues, including those of (2-(pyridin-4-yl)-1H-imidazo[4,5-b]pyridin-7-yl)methanamine, have been evaluated for antibacterial activity against strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. researchgate.netresearchgate.net
Trypanosomiasis: Certain imidazo[4,5-b]pyridine derivatives have shown activity in inhibiting the growth of Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.gov
In Antiviral Research
Researchers have also explored imidazo[4,5-b]pyridine derivatives for antiviral applications. A bromo-substituted derivative demonstrated selective but moderate activity against the respiratory syncytial virus (RSV). mdpi.com Additionally, related imidazo[4,5-c]pyridines have been developed as highly active and selective agents against the Bovine Viral Diarrhea Virus (BVDV), a surrogate model for the Hepatitis C virus. nih.govmdpi.com
Target Validation and Mechanism of Action Elucidation in vitro
Identifying the specific molecular target of a compound and elucidating its mechanism of action are critical steps in drug development. For imidazo[4,5-b]pyridine derivatives, the primary mechanism often involves the inhibition of protein kinases by competing with ATP for binding in the enzyme's active site.
In vitro kinase assays have been instrumental in validating these targets. For example, specific derivatives have been confirmed as potent inhibitors of:
Aurora Kinases (A, B, C): Compounds were shown to inhibit Aurora-A, Aurora-B, and Aurora-C kinases with IC₅₀ values in the nanomolar to low-micromolar range. nih.gov
FLT3 Kinase: Optimization studies identified compounds that potently inhibit both wild-type and mutated forms of FLT3 kinase, which are important drivers in AML. nih.govnih.gov
c-Met Kinase: Mechanism-directed optimization led to the discovery of novel imidazopyridine-based inhibitors with nanomolar enzymatic inhibitory activity against the c-Met proto-oncogene. nih.gov
CDK9: A series of novel compounds demonstrated remarkable CDK9 inhibitory potential, with IC₅₀ values comparable to or better than the reference drug sorafenib. nih.gov
Casein Kinase 2 (CK2α): Crystal structures of inhibitors in complex with CK2α have been obtained, providing a detailed view of the binding interactions at an atomic level. researchgate.net
Beyond kinases, other targets have been validated. In the context of tuberculosis, molecular docking studies suggest that 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives interact with key residues in the active site of the DprE1 enzyme, which is essential for the synthesis of the mycobacterial cell wall. nih.gov These in vitro studies, combining enzymatic assays with structural biology and computational modeling, are crucial for validating the molecular target and guiding further rational drug design.
In vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies and Predictive Models
For a drug candidate to be successful, it must not only be potent against its target but also possess favorable ADME properties. In vitro ADME studies are conducted early in the drug discovery process to predict a compound's behavior in vivo. For imidazo[4,5-b]pyridine derivatives, these studies are essential to ensure that an optimized compound can reach its target in the body in sufficient concentrations.
Key in vitro ADME assays include:
Metabolic Stability: This is often assessed by incubating the compound with liver microsomes, which contain key metabolic enzymes (cytochromes P450). A hit compound from an Aurora kinase inhibitor program was noted to have good microsomal stability, which is a positive attribute for avoiding rapid clearance from the body. nih.gov
Cell Permeability: Assays using cell lines like Caco-2 are used to predict intestinal absorption and oral bioavailability. The selection of an orally bioavailable preclinical candidate for AML implies that the compound possessed favorable permeability characteristics. nih.govnih.gov
Plasma Protein Binding: The extent to which a compound binds to proteins in the blood can affect its distribution and availability to interact with its target. This is a standard in vitro assessment.
Aqueous Solubility: Poor solubility can hinder absorption and formulation. This is a fundamental physical property measured for all promising compounds.
Pharmacokinetic studies, which are often informed by these in vitro models, have been conducted on selected imidazo[4,5-b]pyridine analogues to further rationalize their biological activity and potential for development. researchgate.net
| ADME Parameter | In vitro Assay | Purpose | Relevance to Imidazo[4,5-b]pyridines |
| Metabolism | Liver Microsome Stability Assay | To predict metabolic clearance. | Some derivatives show good microsomal stability. nih.gov |
| Absorption | Caco-2 Permeability Assay | To predict oral absorption. | Essential for developing orally administered drugs like the AML candidate. nih.govnih.gov |
| Distribution | Plasma Protein Binding Assay | To determine the fraction of free drug available for activity. | Standard characterization for lead compounds. |
| General Properties | Kinetic/Thermodynamic Solubility | To assess potential absorption and formulation issues. | A key initial screen for all new chemical entities. |
Future Research Directions for 1h Imidazo 4,5 B Pyridin 6 Yl Methanamine
Development of Novel Synthetic Routes for Diversification
The continued development of novel, efficient, and versatile synthetic methodologies is crucial for expanding the chemical space and structural diversity of imidazo[4,5-b]pyridine derivatives. While classical methods involving the condensation of diaminopyridines with aldehydes or carboxylic acids are well-established, future research should focus on modern, more sophisticated synthetic strategies. mdpi.comnih.gov
Key future directions include:
Advanced Cross-Coupling Reactions: Expanding the use of palladium-mediated cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, can provide versatile access to a wide range of substituted imidazo[4,5-b]pyridines. nih.govosi.lv Future work could explore new catalysts and ligands to improve efficiency and substrate scope, particularly for challenging transformations. osi.lv
Green Chemistry Approaches: There is a growing need for environmentally benign synthetic procedures. Research into one-pot tandem reactions that minimize purification steps, such as sequences involving SNAr reaction, nitro-group reduction, and subsequent heteroannulation in green solvents like water-isopropanol, represents a significant step forward. researchgate.net
Photocatalysis: The use of photocatalytic methods for C(sp²)−C(sp²) cross-coupling reactions offers a mild and efficient way to synthesize novel aryl-substituted imidazo[4,5-b]pyridines. researchgate.net Further exploration of light-mediated reactions could unlock new pathways for functionalization.
Flow Chemistry: Implementing continuous flow synthesis could offer advantages in terms of safety, scalability, and reaction control for the production of imidazo[4,5-b]pyridine libraries.
Novel Cyclization Strategies: Investigating new cyclization cascades, such as those initiated by Michael additions, can lead to the formation of unique imidazo[4,5-b]pyridine building blocks for further elaboration. osi.lv
| Synthetic Strategy | Description | Potential Advantages | Reference |
| Tandem Reactions | A multi-step sequence (e.g., SNAr, reduction, cyclization) performed in a single pot. | High efficiency, reduced waste, simple procedure. | researchgate.net |
| Photocatalytic Coupling | Using light to drive C-C bond formation under mild conditions. | Simple reaction steps, good yields, access to novel structures. | researchgate.net |
| Buchwald-Hartwig Coupling | Palladium-catalyzed C-N bond formation to introduce diverse amine substituents. | Wide substrate scope, access to medicinally relevant analogs. | nih.gov |
| Michael Addition/Cyclization | Building the pyridine (B92270) ring onto an imidazole (B134444) core via Michael addition followed by intramolecular cyclization. | Access to novel building blocks and purine (B94841) bioisosteres. | osi.lv |
| Phase Transfer Catalysis | Facilitating reactions like N-alkylation between reactants in different phases. | Good yields for producing specific regioisomers. | nih.gov |
Exploration of New Biological Targets and Therapeutic Applications
The imidazo[4,5-b]pyridine scaffold has demonstrated activity against a diverse array of biological targets, suggesting its potential in multiple therapeutic areas. Future research should aim to systematically explore new targets and disease indications.
Oncology: Derivatives have shown potent activity as inhibitors of crucial cancer-related kinases like CDK2, CDK9, and Aurora B, as well as inhibitors of tubulin polymerization. mdpi.comresearchgate.netnih.gov Future work should focus on screening against a broader panel of kinases and exploring other hallmarks of cancer, such as angiogenesis and metastasis.
Neurodegenerative and Psychiatric Disorders: The scaffold has yielded potent ligands for various central nervous system (CNS) targets, including enzymes (β-secretase, LRRK2) and receptors (serotonin, dopamine, adenosine (B11128) A₂A) implicated in Alzheimer's disease, Parkinson's disease, and depression. nih.gov A significant opportunity lies in optimizing these compounds for blood-brain barrier penetration and target selectivity to develop novel CNS therapeutics.
Infectious Diseases: Imidazo[4,5-b]pyridines have shown promise as antibacterial, antifungal, antitubercular, and antitrypanosomal agents. mdpi.comresearchgate.netnih.gov Future research should focus on identifying novel microbial targets to overcome drug resistance. For example, exploring inhibitors of enzymes essential for pathogen survival, such as methionyl-tRNA synthetase in Trypanosoma brucei or DprE1 in Mycobacterium tuberculosis, is a promising avenue. mdpi.comnih.gov
Inflammatory Diseases: Early studies indicated potential analgesic activity, suggesting a role in treating inflammatory conditions. ekb.eg Future investigations could explore the modulation of key inflammatory pathways, such as cyclooxygenase (COX) enzymes, cytokines, and associated signaling cascades.
| Therapeutic Area | Known/Potential Targets | Future Exploration | References |
| Oncology | CDK9, Tubulin, Aurora B | Broader kinase panels, anti-metastatic agents | mdpi.comresearchgate.netnih.gov |
| CNS Disorders | β-secretase, LRRK2, 5-HT₆, A₂A receptors | Optimization for BBB penetration, novel CNS targets | nih.gov |
| Infectious Diseases | Methionyl-tRNA synthetase, DprE1 | Novel enzymes to combat resistance, antiviral applications | mdpi.comnih.gov |
| Inflammation | Unspecified | COX enzymes, cytokine signaling pathways | ekb.eg |
Integration of Advanced Computational Methods in Design and Optimization
Computational chemistry is an indispensable tool for accelerating the drug discovery process. While methods like molecular docking and Density Functional Theory (DFT) have already been applied to the imidazo[4,5-b]pyridine scaffold to understand binding modes and molecular properties, the integration of more advanced techniques is a key future direction. nih.govnih.govresearch-nexus.net
Molecular Dynamics (MD) Simulations: To complement static docking studies, MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex, assessing the stability of binding poses and the role of solvent molecules over time.
Free Energy Calculations: Employing methods like Free Energy Perturbation (FEP) or MM/PBSA can yield more accurate predictions of binding affinities, enabling better prioritization of candidates for synthesis.
Quantitative Structure-Activity Relationship (QSAR): Developing robust 3D-QSAR models can help identify the key structural features required for potent biological activity and guide the design of new analogs with improved properties.
Artificial Intelligence and Machine Learning: AI-driven platforms can be used for large-scale virtual screening of virtual libraries based on the imidazo[4,5-b]pyridine core, identifying novel hit compounds against new biological targets. These models can also predict pharmacokinetic and toxicity profiles early in the design phase.
Development of Targeted Delivery Systems for Imidazo[4,5-b]pyridine Compounds
For potent molecules like many imidazo[4,5-b]pyridine derivatives, particularly in oncology, targeted delivery systems can enhance therapeutic efficacy while minimizing systemic toxicity. This research area remains largely unexplored for this specific scaffold and represents a significant opportunity.
Future research should concentrate on:
Nanoparticle Encapsulation: Formulating potent anticancer imidazo[4,5-b]pyridine compounds within nanoparticles (e.g., liposomes, polymeric micelles) could improve their solubility, stability, and pharmacokinetic profiles, while enabling passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.
Antibody-Drug Conjugates (ADCs): For highly cytotoxic derivatives, conjugation to a monoclonal antibody that recognizes a tumor-specific antigen would allow for direct and selective delivery of the therapeutic agent to cancer cells, sparing healthy tissues.
Prodrug Strategies: Designing prodrugs that are activated by specific enzymes or conditions (e.g., hypoxia) prevalent in the target microenvironment can improve selectivity and reduce off-target effects.
Metal-Based Delivery: Investigating the coordination of imidazo[4,5-b]pyridine ligands to metal centers could create novel complexes with unique delivery mechanisms and cytotoxic properties. mdpi.com
Investigation of Multi-target Directed Ligands Based on the Scaffold
Complex multifactorial diseases such as cancer and neurodegenerative disorders often involve the dysregulation of multiple biological pathways. Designing single chemical entities that can modulate several relevant targets simultaneously—known as multi-target directed ligands (MTDLs)—is an increasingly important strategy. The imidazo[4,5-b]pyridine scaffold is well-suited for this approach. nih.gov
Promising directions for MTDL development include:
Neurodegenerative Diseases: Building on existing work, designing single molecules that combine, for example, β-secretase inhibition with antioxidant properties or adenosine A₂A receptor antagonism could offer a more holistic treatment for Alzheimer's or Parkinson's disease. nih.gov
Oncology: Creating MTDLs that co-inhibit distinct and synergistic cancer targets, such as a cell cycle kinase (e.g., CDK9) and a signaling pathway kinase (e.g., PI3K), or combining tubulin polymerization inhibition with anti-angiogenic activity. researchgate.netnih.gov
Infectious Diseases: Developing compounds that inhibit a key bacterial enzyme while also disrupting biofilm formation or blocking efflux pumps could provide a powerful tool against drug-resistant infections.
By pursuing these future research directions, the scientific community can continue to build upon the established potential of the (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine scaffold, paving the way for the development of next-generation therapeutics to address significant unmet medical needs.
Q & A
Q. What are the common synthetic routes for (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted pyridine derivatives with nitriles or amines. For example, 6-substituted imidazo[4,5-b]pyridines can be prepared by reacting 2,3-diaminopyridine with aldehydes under acidic conditions. Key parameters include:
- Temperature : Reactions often proceed at 80–120°C in polar aprotic solvents (e.g., DMF, DMSO).
- Catalysts : Lewis acids (e.g., ZnCl₂) or acetic acid improve cyclization efficiency.
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) is used to isolate the product.
Contaminants like unreacted diaminopyridine or over-oxidized byproducts require careful monitoring via TLC or HPLC .
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction using SHELXL (for refinement) and WinGX (for data processing) resolves the imidazo-pyridine core and amine substituent geometry. Anisotropic displacement parameters validate bond lengths and angles .
- NMR : ¹H and ¹³C NMR in DMSO-d₆ confirm proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, methylamine protons at δ 3.2–3.5 ppm).
- Mass spectrometry : High-resolution ESI-MS (e.g., m/z 149.082 for [M+H]⁺) confirms molecular weight .
Q. What in vitro assays are used to screen the biological activity of this compound?
- Methodological Answer :
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth, with rifampicin as a control .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess IC₅₀ values.
- Genotoxicity : HPLC-MS detection of DNA adducts (e.g., N-(deoxyguanosin-8-yl) derivatives) in liver microsomal incubations .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes like DprE1 (decaprenylphosphoryl-β-D-ribose oxidase) in M. tuberculosis. The amine group often forms hydrogen bonds with catalytic residues (e.g., Lys418).
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- QSAR : Regression models correlate substituent electronic parameters (Hammett σ) with MIC values to guide synthetic optimization .
Q. What strategies resolve contradictions between experimental and computational data for this compound’s reactivity?
- Methodological Answer :
- Crystallographic validation : If DFT-predicted bond angles deviate >5° from X-ray data, re-optimize computational models using B3LYP/6-311+G(d,p) basis sets.
- Kinetic studies : Compare experimental reaction rates (via UV-Vis monitoring) with Arrhenius equations derived from computational transition-state energies.
- Error analysis : Use SHELXL's GOF (goodness-of-fit) parameter to identify outliers in diffraction data .
Q. How does substituent variation at the 6-position influence the compound’s pharmacological profile?
- Methodological Answer : A 2023 study compared derivatives with -NO₂, -Ph, and -CH₃ substituents:
Methodological Best Practices
Q. What analytical techniques ensure purity and stability of this compound in storage?
- Methodological Answer :
- HPLC : C18 column (5 μm, 4.6×250 mm), mobile phase: 0.1% TFA in H₂O/ACN (70:30), flow rate 1 mL/min, UV detection at 254 nm. Purity >95% is required for biological assays.
- Stability studies : Store at –20°C under argon. Monitor degradation via LC-MS every 6 months; amine oxidation to nitroso derivatives is a common issue .
Q. How are isotopic labeling and tracer studies applied to investigate metabolic pathways?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
